![molecular formula C13H9N3OS2 B2855540 N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391864-11-2](/img/structure/B2855540.png)
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-naphthamide
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Description
“N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide” is a compound with the CAS Number: 32873-56-6. It has a molecular weight of 175.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide . The Inchi Code is 1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3, (H,7,9) (H,5,6,8) .Physical And Chemical Properties Analysis
“N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide” is a solid compound . It should be stored in a sealed and dry environment at 2-8°C .Scientific Research Applications
Green Chemistry Synthesis
This compound has been synthesized by reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction was found to be optimal in water, conforming to the principles of green chemistry . This implies the improvement of the methodology of preparation of chemical compounds, including organic ones, via minimizing or avoiding the use of hazardous chemicals and solvents .
Building Blocks in Drug Design
N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, which are related to the compound , are important building blocks in the design of combinatorial libraries of rhodanine derivatives . These derivatives play an important role in modern organic and medicinal chemistry .
Biological Activities
Some derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), which is structurally similar to the compound, were found to exhibit various biological activities . Many of these compounds are now passing different stages of clinical trials .
Anticorrosion Properties
A Schiff base, 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO), which is structurally similar to the compound, has been investigated for its effectiveness in preventing mild steel corrosion in HCl . The MTIO molecules physically and chemically adsorbed onto the mild steel surface following the Langmuir model, forming a compact protective film .
Drug Likeness and Antitumor Activity
The compound and its derivatives have been evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Physicochemical Properties
The physicochemical properties and drug likeness of the compound and its derivatives have been predicted in silico . This approach is cost-effective and time-saving, and is supported by sufficient software and technology .
properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-11(14-12-15-16-13(18)19-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUVTHOBXMFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NNC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329631 |
Source
|
Record name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090036 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
CAS RN |
391864-11-2 |
Source
|
Record name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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